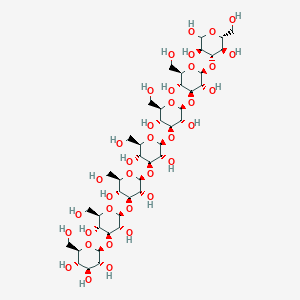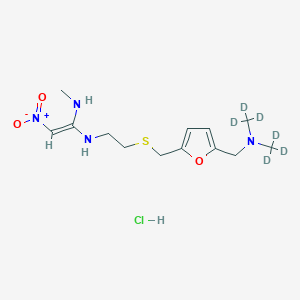
Rel-(1R,2S)-N-ethyl-2-(hydroxymethyl)-1-phenylcyclopropane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rel-(1R,2S)-N-ethyl-2-(hydroxymethyl)-1-phenylcyclopropane-1-carboxamide, otherwise known as REL-1017, is a novel compound that has been studied for its potential use in scientific research. REL-1017 is a synthetic compound that was discovered in the late 1990s and has been studied for its potential application in a variety of scientific research areas, including biochemical and physiological effects, pharmacology, and toxicology.
Wissenschaftliche Forschungsanwendungen
REL-1017 has been studied for its potential use in a range of scientific research applications. It has been studied for its potential pharmacological effects, as well as its potential use in toxicology, biochemistry, and physiology. Additionally, REL-1017 has been studied for its potential use in the development of new drugs, as well as its potential use in drug delivery systems.
Wirkmechanismus
The exact mechanism of action of REL-1017 is not yet fully understood. However, it is believed to act as an agonist at a number of different receptors, including the serotonin and dopamine receptors. Additionally, it is believed to act as an antagonist at the muscarinic receptors. This suggests that REL-1017 may have potential therapeutic applications in the treatment of a variety of different diseases and disorders.
Biochemical and Physiological Effects
REL-1017 has been studied for its potential biochemical and physiological effects. It has been found to have a number of different effects on the body, including an increase in dopamine levels, an increase in serotonin levels, an increase in blood pressure, and an increase in heart rate. Additionally, REL-1017 has been found to have an anti-inflammatory effect and to have a protective effect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
REL-1017 has a number of advantages and limitations for laboratory experiments. One of the main advantages of using REL-1017 in laboratory experiments is that it is a relatively simple compound to synthesize, making it relatively easy to obtain in a laboratory setting. Additionally, it is relatively stable and can be stored for long periods of time. However, one of the main limitations of using REL-1017 in laboratory experiments is that it is not yet fully understood, so its exact mechanism of action is not yet known.
Zukünftige Richtungen
There are a number of potential future directions for REL-1017 research. One potential direction is to further investigate its potential therapeutic applications in the treatment of a variety of different diseases and disorders. Additionally, further research could be conducted on its potential use in drug delivery systems, as well as its potential use as a biomarker for disease diagnosis. Finally, further research could also be conducted on its potential use as a tool for understanding the biochemical and physiological effects of various drugs.
Synthesemethoden
REL-1017 is a synthetic compound that is produced by the reaction of 1R,2S-N-ethyl-2-(hydroxymethyl)-1-phenylcyclopropanecarboxamide with thionyl chloride in the presence of a catalytic amount of pyridine. The reaction of these two compounds results in the formation of a cyclopropyl-substituted amide, which is then further reacted with a suitable base to form the desired product. The synthesis method is relatively simple and can be carried out in a laboratory setting using readily available reagents.
Eigenschaften
IUPAC Name |
(1R,2S)-N-ethyl-2-(hydroxymethyl)-1-phenylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-2-14-12(16)13(8-11(13)9-15)10-6-4-3-5-7-10/h3-7,11,15H,2,8-9H2,1H3,(H,14,16)/t11-,13+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHHUVRNINXPUPY-YPMHNXCESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1(CC1CO)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC(=O)[C@@]1(C[C@@H]1CO)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Rel-(1R,2S)-N-ethyl-2-(hydroxymethyl)-1-phenylcyclopropane-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![7,8-Dimethoxy-3-[3-(methylamino)propyl]-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one](/img/structure/B1144759.png)